molecular formula C12H17N3O2 B7864051 1-(4-Aminophenyl)-3-(tetrahydro-2H-pyran-4-yl)urea

1-(4-Aminophenyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B7864051
M. Wt: 235.28 g/mol
InChI Key: JZBWLQNADRHBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring and a urea group linked to a tetrahydropyran ring.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a reaction between 4-aminophenyl isocyanate and tetrahydro-2H-pyran-4-ol under controlled conditions.

  • Industrial Production Methods: Large-scale production may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The amine group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Using electrophiles like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 4-nitrophenyl derivatives.

  • Reduction: 4-amino derivatives.

  • Substitution: Brominated phenyl derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activity.

  • Medicine: Investigated for its therapeutic properties.

  • Industry: Applied in the development of new materials and chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds, while the urea group can engage in hydrogen bonding and ionic interactions. These interactions can modulate biological processes and lead to desired therapeutic effects.

Comparison with Similar Compounds

1-(4-Aminophenyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its specific structural features. Similar compounds include:

  • 4-Aminophenyl urea derivatives: These compounds share the amine and urea functionalities but differ in the attached groups.

  • Tetrahydropyran derivatives: These compounds contain the tetrahydropyran ring but may have different substituents.

Properties

IUPAC Name

1-(4-aminophenyl)-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-9-1-3-10(4-2-9)14-12(16)15-11-5-7-17-8-6-11/h1-4,11H,5-8,13H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBWLQNADRHBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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